molecular formula C17H16N4O4 B252329 N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号 B252329
分子量: 340.33 g/mol
InChIキー: HRVPVAKYLGJTJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is known to target and inhibit the activity of a specific enzyme, which plays a crucial role in various cellular processes.

作用機序

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide inhibits the activity of an enzyme called poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in various cellular processes, including DNA repair, cell death, and inflammation. Inhibition of PARP-1 by N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide leads to the accumulation of DNA damage and cell death in cancer cells. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation by inhibiting the activity of PARP-1.
Biochemical and Physiological Effects
N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have various biochemical and physiological effects in different disease models. In cancer models, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit cell growth and induce cell death. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and improve disease symptoms.

実験室実験の利点と制限

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP-1 inhibition. However, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has some limitations, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

将来の方向性

For N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide research include further investigation of its therapeutic potential in cancer, neurological disorders, and inflammatory diseases. Additionally, more studies are needed to better understand the mechanism of action of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide and its effects on various cellular processes. Further research is also needed to optimize the synthesis method and improve the solubility and stability of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide for better bioavailability and pharmacokinetics. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in humans.

合成法

The synthesis of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with furan-2-carboxylic acid to form a key intermediate. This intermediate is then reacted with N-(3-bromopropyl)acetamide to form the desired product, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. The synthesis method has been described in detail in various research publications.

科学的研究の応用

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. In cancer research, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential to treat Alzheimer's disease and multiple sclerosis. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

特性

分子式

C17H16N4O4

分子量

340.33 g/mol

IUPAC名

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H16N4O4/c22-15-11-5-1-2-6-12(11)20-14(21-15)17(24)19-9-4-8-18-16(23)13-7-3-10-25-13/h1-3,5-7,10H,4,8-9H2,(H,18,23)(H,19,24)(H,20,21,22)

InChIキー

HRVPVAKYLGJTJF-UHFFFAOYSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

正規SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。